N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a furan ring attached to a phenoxyacetamide structure, which is further substituted with three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)propionamide
- N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)butyramide
Uniqueness
N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both a furan ring and a trichlorophenoxy group. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO3/c14-9-4-11(16)12(5-10(9)15)20-7-13(18)17-6-8-2-1-3-19-8/h1-5H,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOTUWOPZQMGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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